Triacetoxyphenylpyruvic acid
Descripción
Triacetoxyphenylpyruvic acid (TAPPA) is a triacetylated derivative of 3,4-dihydroxyphenylpyruvic acid (DHPPA), the α-ketoacid analog of L-DOPA. Structurally, TAPPA replaces the hydroxyl groups of DHPPA with acetyl moieties, a modification hypothesized to improve stability or absorption. In vitro studies confirm that TAPPA and DHPPA exhibit comparable inhibitory activity against DDC, though their potency is significantly weaker than established inhibitors like carbidopa and L-α-methyldopa .
Propiedades
Número CAS |
83800-17-3 |
|---|---|
Fórmula molecular |
C15H14O8 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
(Z)-2-acetyloxy-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H14O8/c1-8(16)21-12-5-4-11(6-13(12)22-9(2)17)7-14(15(19)20)23-10(3)18/h4-7H,1-3H3,(H,19,20)/b14-7- |
Clave InChI |
JIHNMDCGGTVLQA-AUWJEWJLSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)O)\OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C |
Sinónimos |
TAPPA triacetoxyphenylpyruvic acid |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Analogues
3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
- Structure : Retains hydroxyl groups at positions 3 and 4 of the phenyl ring, with a pyruvic acid side chain.
- Function : Acts as the α-ketoacid precursor to L-DOPA. Inhibits DDC with an IC₅₀ ~1/2000 that of carbidopa .
Carbidopa
- Structure : A hydrazine derivative with a catechol group and methyl substituent.
- Function : Gold-standard peripheral DDC inhibitor (IC₅₀ ~0.05 μM). Clinically used to co-administer with L-DOPA.
- Key Difference : Carbidopa’s hydrazine moiety confers irreversible inhibition, whereas TAPPA/DHPPA act reversibly .
L-α-Methyldopa
- Structure : Methylated analog of L-DOPA with a central α-methyl group.
- Function: Competitive DDC inhibitor (IC₅₀ ~1/10 that of carbidopa) and prodrug for methylnorepinephrine.
- Key Difference : Unlike TAPPA, L-α-methyldopa crosses the blood-brain barrier, enabling central activity .
Comparative Inhibitory Activity
| Compound | DDC Inhibition (Relative to Carbidopa) | Mechanism | Bioavailability Considerations |
|---|---|---|---|
| Triacetoxyphenylpyruvic acid (TAPPA) | ~1/2000 | Reversible, competitive | Acetylation may enhance lipophilicity |
| DHPPA | ~1/2000 | Reversible, competitive | High polarity limits absorption |
| Carbidopa | 1 (Reference) | Irreversible | Poor BBB penetration; peripheral use |
| L-α-Methyldopa | ~1/10 | Competitive | BBB penetration; central effects |
Table 1: Comparative profiles of DDC inhibitors.
Research Findings
- Clinical Relevance : Despite structural optimization, TAPPA’s inhibitory potency remains negligible compared to carbidopa (1/2000), limiting therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
